A Comprehensive Technical Guide to 1-Bromo-3-chloro-2-methylpropane
A Comprehensive Technical Guide to 1-Bromo-3-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its use in research and development.
Introduction
1-Bromo-3-chloro-2-methylpropane (CAS Number: 6974-77-2) is a versatile bifunctional organic compound.[1][2] Its structure, featuring both a bromine and a chlorine atom on a branched methylpropane backbone, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This guide aims to be a comprehensive resource for professionals utilizing this reagent in their synthetic endeavors.
Properties of 1-Bromo-3-chloro-2-methylpropane
A summary of the key physical and chemical properties of 1-Bromo-3-chloro-2-methylpropane is presented below.
| Property | Value | Source |
| CAS Number | 6974-77-2 | [1][2] |
| Molecular Formula | C₄H₈BrCl | [2] |
| Molecular Weight | 171.46 g/mol | [] |
| Appearance | Colorless to light yellow liquid | TCI |
| Boiling Point | 152-159 °C | [1] |
| Density | 1.48 g/cm³ at 20 °C | |
| Refractive Index (n20/D) | 1.4809 | [1] |
| Solubility | Soluble in methanol (B129727) and acetone (B3395972) | BenchChem |
| Flash Point | >110 °C | |
| Storage Temperature | 2-30°C |
Synthesis of 1-Bromo-3-chloro-2-methylpropane
The primary synthetic route to 1-Bromo-3-chloro-2-methylpropane is through a halogen exchange reaction.
Synthesis via Halogen Exchange
This method involves the reaction of 1,3-dichloro-2-methylpropane (B1596176) with a bromide salt, typically sodium bromide, in a suitable solvent like acetone. This reaction proceeds via an SN2 mechanism where the bromide ion displaces one of the chloride ions.
Experimental Protocol: Synthesis of 1-Bromo-3-chloro-2-methylpropane
Materials:
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1,3-dichloro-2-methylpropane
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Sodium bromide (NaBr)
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Acetone
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Deionized water
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-2-methylpropane (0.1 mol, 12.7 g) and sodium bromide (0.12 mol, 12.3 g).
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Add 150 mL of acetone to the flask.
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Heat the mixture to reflux and maintain for 12 hours.
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After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
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Remove the acetone from the filtrate using a rotary evaporator.
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To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by fractional distillation to obtain pure 1-Bromo-3-chloro-2-methylpropane.
Reactivity of 1-Bromo-3-chloro-2-methylpropane
1-Bromo-3-chloro-2-methylpropane is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions. The presence of two different halogens allows for selective reactions based on the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more labile.
Nucleophilic Substitution Reactions
The compound readily undergoes SN2 reactions with a variety of nucleophiles. The bromine atom is the preferred leaving group due to its lower bond dissociation energy compared to the chlorine atom.
A notable application is in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have shown potential as non-opiate antinociceptive agents.[1]
Experimental Protocol: Synthesis of 1-Azido-3-chloro-2-methylpropane
This protocol provides an example of a nucleophilic substitution reaction using sodium azide (B81097).
Materials:
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1-Bromo-3-chloro-2-methylpropane
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Deionized water
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Diethyl ether
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Round-bottom flask
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Stirring plate
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Separatory funnel
Procedure:
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In a 100 mL round-bottom flask, dissolve 1-Bromo-3-chloro-2-methylpropane (0.05 mol, 8.57 g) in 50 mL of DMF.
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Add sodium azide (0.06 mol, 3.9 g) to the solution.
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Stir the reaction mixture at room temperature for 24 hours.
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Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 75 mL).
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Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.
Elimination Reactions
When treated with a strong, sterically hindered base, 1-Bromo-3-chloro-2-methylpropane can undergo an E2 elimination reaction to form an alkene. The use of a bulky base like potassium tert-butoxide favors the formation of the Hofmann product (less substituted alkene).
Experimental Protocol: Dehydrobromination of 1-Bromo-3-chloro-2-methylpropane
This protocol describes a typical dehydrobromination reaction.
Materials:
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1-Bromo-3-chloro-2-methylpropane
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Potassium tert-butoxide (KOtBu)
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Anhydrous tert-butanol (B103910) (t-BuOH)
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Deionized water
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Round-bottom flask with a reflux condenser
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Magnetic stirrer
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Ice bath
Procedure:
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In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-Bromo-3-chloro-2-methylpropane (0.1 mol, 17.1 g) in 100 mL of anhydrous tert-butanol.
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Add potassium tert-butoxide (0.12 mol, 13.5 g) to the solution in portions.
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Heat the mixture to reflux with stirring for 2 hours.
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Cool the reaction mixture in an ice bath.
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Carefully add 50 mL of cold water to quench the reaction.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with pentane (2 x 50 mL).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and carefully remove the solvent by distillation to obtain the alkene product.
Safety Information
1-Bromo-3-chloro-2-methylpropane is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Bromo-3-chloro-2-methylpropane is a valuable and versatile building block in organic synthesis. Its distinct reactivity at the carbon-bromine and carbon-chlorine bonds allows for selective transformations, making it a key intermediate in the preparation of a variety of organic molecules, including those with potential pharmaceutical applications. The experimental protocols provided in this guide offer a practical foundation for its use in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
